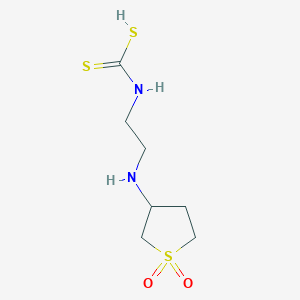
C7H14N2O2S3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes a dithiolane ring and an azetidine sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide typically involves the reaction of 1,3-dithiolane with 3-azetidinesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide , and a solvent, such as dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield thiols or amines.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide , potassium permanganate , sodium borohydride , and lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides , sulfones , thiols , and amines . These products have various applications in different fields of research and industry .
Wissenschaftliche Forschungsanwendungen
N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth .
The molecular targets of the compound include proteins and enzymes involved in critical biological pathways. By binding to these targets, the compound can modulate their activity and affect various cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide: can be compared with other similar compounds, such as:
4-Methyl-1-piperazine acetic acid: (C7H14N2O2): This compound has a similar molecular formula but differs in its structure and functional groups.
3-(Ethylsulfonyl)-4-thiomorpholinecarbothioamide: (C7H14N2O2S3): This compound has a similar structure but contains different substituents on the thiomorpholine ring.
The uniqueness of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide lies in its specific combination of functional groups, which gives it distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C7H14N2O2S3 |
|---|---|
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
2-[(1,1-dioxothiolan-3-yl)amino]ethylcarbamodithioic acid |
InChI |
InChI=1S/C7H14N2O2S3/c10-14(11)4-1-6(5-14)8-2-3-9-7(12)13/h6,8H,1-5H2,(H2,9,12,13) |
InChI-Schlüssel |
LFUNFJCDVVXHLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NCCNC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15097069.png)
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole](/img/structure/B15097074.png)
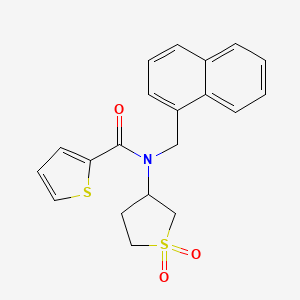
![4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15097082.png)
![6-Methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B15097086.png)
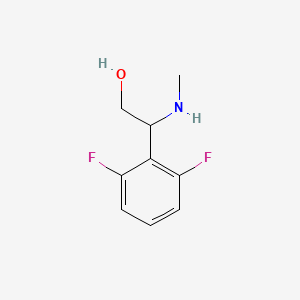
![2-[(2-Methoxyethyl)amino]propanamide](/img/structure/B15097106.png)
![2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B15097109.png)
![3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097125.png)
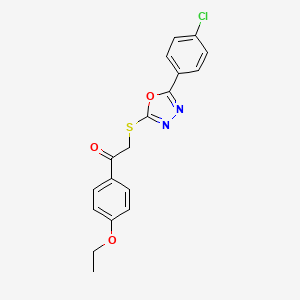
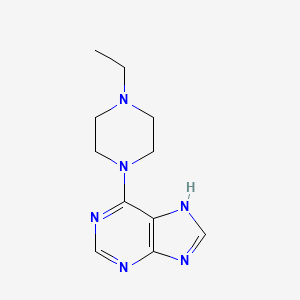
![2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15097149.png)
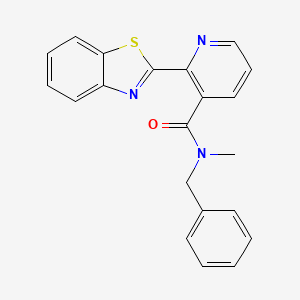
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B15097156.png)
